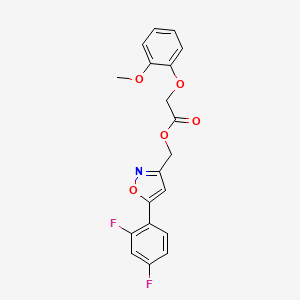
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate” is a chemical compound with the molecular formula C19H15F2NO5 and a molecular weight of 375.328. It belongs to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to have a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized as EPAC antagonists . The structure-activity relationship (SAR) studies revealed that further modifications at the 3-positions, 4-positions, 5-positions of the phenyl scaffold and the 5-position of the isoxazole ring could lead to potential EPAC1 and EPAC2 inhibitors .科学的研究の応用
Crystallography and Structural Analysis
Studies on related compounds demonstrate the utility of crystallography in understanding molecular conformation and interactions. For example, research on methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate highlights the structural elucidation of tetrazole derivatives through crystallographic techniques, revealing isomeric products and their configurations (Lee, Ryu, & Lee, 2017). This approach could be applied to analyze the crystal structure of "(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate," offering insights into its physical properties and potential material applications.
Spectral-Luminescent Properties
Investigations into the spectral-luminescent properties of related compounds, such as 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles, can inform on the potential optical applications of the compound of interest. These studies explore the fluorescence and photostability characteristics of oxadiazole derivatives, suggesting possible uses in optical materials and fluorescent probes (Mikhailov et al., 2018).
Synthetic MethodologiesResearch on the synthesis and functionalization of isoxazole derivatives, such as the development of novel modified Strobilurin derivatives with antimicrobial and cytotoxicity properties, provides a foundation for synthetic approaches that could be applied to the compound (Sridhara et al., 2011). These methodologies can be crucial for exploring the chemical reactivity and potential bioactivity of "this compound."
Biological Applications
Although direct studies on the biological applications of "this compound" are not found, research on structurally related compounds, such as oxadiazole and isoxazoline derivatives, indicates potential antimicrobial, antifungal, and cytotoxic activities. These findings suggest that further investigation into the bioactivity of the compound of interest could be fruitful (Kaya et al., 2017).
将来の方向性
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
特性
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO5/c1-24-16-4-2-3-5-17(16)25-11-19(23)26-10-13-9-18(27-22-13)14-7-6-12(20)8-15(14)21/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRAKVULOHGKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide](/img/structure/B2796223.png)
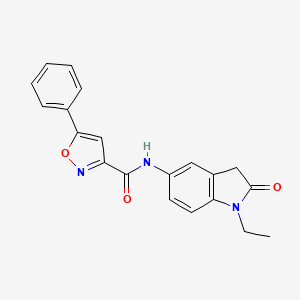
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2796226.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2796228.png)
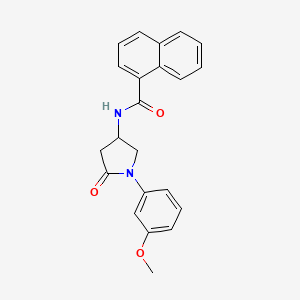

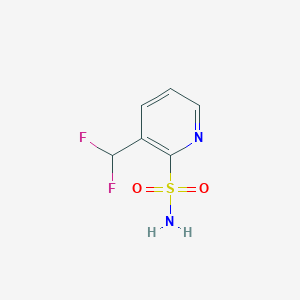
![N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2796232.png)
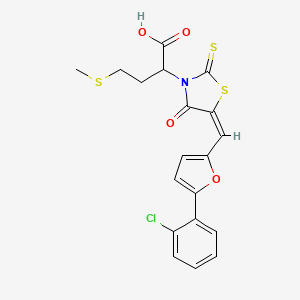
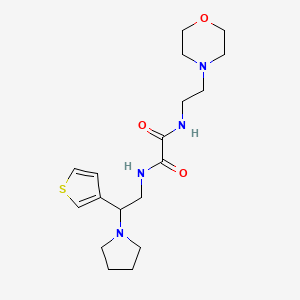

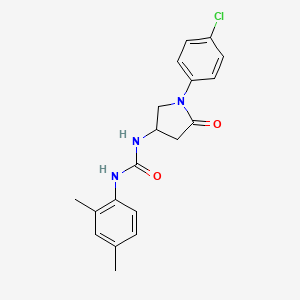
![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2796243.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2796245.png)